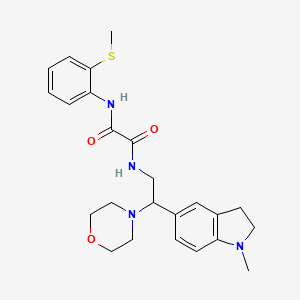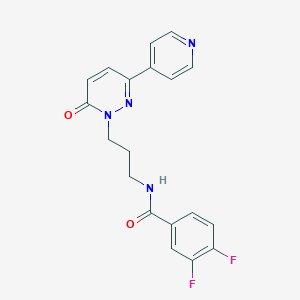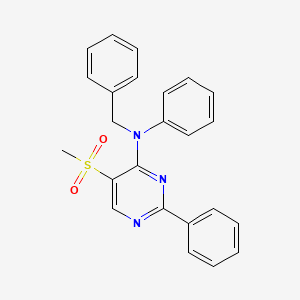
N-(3-甲氧基苯基)丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)prop-2-enamide, also known as N-(3-methoxyphenyl)acrylamide, is an organic compound with the molecular formula C10H11NO2. It is an acrylamide derivative characterized by the presence of a methoxy group attached to the phenyl ring. This compound is utilized in various scientific and industrial applications due to its unique chemical properties .
科学研究应用
N-(3-methoxyphenyl)prop-2-enamide is employed in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of polymeric materials, including hydrogels and nanoparticles.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its therapeutic properties, particularly in the development of antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of N-(3-methoxyphenyl)prop-2-enamide is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a receptor that plays a crucial role in the body’s response to heat and inflammation .
Mode of Action
N-(3-methoxyphenyl)prop-2-enamide acts as a TRPV1 antagonist . It rapidly and reversibly inhibits the activation of human TRPV1 mediated by capsaicin, acid, or heat . The IC50 values are 3 and 6 nM for capsaicin and heat respectively .
Biochemical Pathways
It is known that trpv1 plays a role in pain perception and inflammation, suggesting that n-(3-methoxyphenyl)prop-2-enamide may influence these processes .
Result of Action
By inhibiting TRPV1, N-(3-methoxyphenyl)prop-2-enamide may help to reduce pain and inflammation . .
生化分析
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)prop-2-enamide typically involves the reaction of 3-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of N-(3-methoxyphenyl)prop-2-enamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
化学反应分析
Types of Reactions
N-(3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)prop-2-enamide
- N-(3-hydroxyphenyl)prop-2-enamide
- N-(3-chlorophenyl)prop-2-enamide
Uniqueness
N-(3-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and applications compared to similar compounds .
属性
IUPAC Name |
N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(12)11-8-5-4-6-9(7-8)13-2/h3-7H,1H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKJSAXEBRKYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17208-99-0 |
Source


|
| Record name | N-(3-methoxyphenyl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2433909.png)
![7-[(2-Chlorophenyl)methyl]-8-imino-3-methyl-2,3,6,7,8,9-hexahydro-1H-purine-2,6-dione](/img/structure/B2433911.png)
![4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide](/img/structure/B2433914.png)
![2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2433915.png)
![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B2433918.png)

![3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2433920.png)





![2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2433931.png)
